

1,3-Dilinoelaidoyl Glycerol and Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3-Dilinoelaidoyl glycerol*

Cat. No.: B15601234

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **1,3-dilinoelaidoyl glycerol**, a diacylglycerol containing the trans fatty acid linoelaidic acid at the sn-1 and sn-3 positions. Due to the limited direct research on this specific molecule, this guide synthesizes information from studies on structurally related compounds, namely 1,3-diacylglycerols (1,3-DAGs) and trans fatty acids, to infer its likely effects on lipid metabolism and associated signaling pathways. This document covers the potential metabolic fate of **1,3-dilinoelaidoyl glycerol**, its putative role in cellular signaling, and detailed experimental protocols for its study. All quantitative data from related compounds are presented in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction to 1,3-Dilinoelaidoyl Glycerol

1,3-Dilinoelaidoyl glycerol is a diacylglycerol (DAG) with the chemical formula C39H68O5 and CAS number 372490-73-8.^{[1][2][3][4][5]} It is characterized by a glycerol backbone with linoelaidic acid (a trans isomer of linoleic acid) esterified at the sn-1 and sn-3 positions.^[1] While commercially available for research purposes, literature detailing its specific biological effects on lipid metabolism is scarce.

Diacylglycerols, in general, are crucial intermediates in lipid metabolism, serving as precursors for the synthesis of triacylglycerols and phospholipids, and as signaling molecules. The

stereochemistry of DAGs, particularly the distinction between 1,2- and 1,3-isomers, plays a significant role in their metabolic fate and signaling functions.

Inferred Metabolic Fate and Effects on Lipid Metabolism

The metabolic impact of **1,3-dilinoelaidoyl glycerol** can be inferred from studies on 1,3-DAGs and trans fatty acids.

Metabolism of 1,3-Diacylglycerols

Dietary 1,3-DAGs are metabolized differently from their 1,2-DAG counterparts. Following ingestion, 1,3-DAG is hydrolyzed by lipases to form 1-monoacylglycerol (1-MAG) and free fatty acids.^[6] 1-MAG is less efficiently re-esterified to form triacylglycerols (TAGs) in enterocytes compared to 2-monoacylglycerol, which is the primary product of 1,2-DAG and TAG digestion.^[7] This difference in re-esterification can lead to several metabolic consequences:

- Increased Fatty Acid Oxidation: A greater proportion of the absorbed fatty acids from 1,3-DAGs may be directed towards β -oxidation for energy production rather than being stored as TAGs.^{[8][9]}
- Reduced Postprandial Lipemia: The slower and less efficient resynthesis of TAGs in the intestine can result in lower levels of circulating triglycerides after a meal.^[7]
- Decreased Body Fat Accumulation: Long-term consumption of oils rich in 1,3-DAGs has been associated with reduced body fat and visceral fat area in animal and human studies.^{[8][9]}

Influence of the Linoelaidic Acid Component

Linoelaidic acid is a trans fatty acid. The consumption of trans fatty acids has been linked to several adverse effects on lipid metabolism, including:

- Altered Blood Lipid Profiles: Increased levels of low-density lipoprotein (LDL) cholesterol and decreased levels of high-density lipoprotein (HDL) cholesterol.

- Inhibition of Fatty Acid Metabolism: Potential interference with the metabolism of essential fatty acids.
- Induction of Lipogenesis: Some studies suggest that trans fatty acids may promote fat accumulation in the liver by increasing the expression of lipogenic enzymes.

Quantitative Data from Related Compounds

The following tables summarize quantitative findings from studies on 1,3-diacylglycerols and trans fatty acids.

Table 1: Effects of 1,3-Diacylglycerol Consumption on Metabolic Parameters

Parameter	Species	Study Duration	Dosage	Key Findings	Reference
Body Fat Accumulation	Rat	23 weeks	DAG oil diet	Significantly less body fat accumulation compared to TAG oil diet.	[8]
Dietary Fat Oxidation	Rat	Short-term	Single dose of 1,3-[oleoyl-1-14C] diolein	More 14CO ₂ expired and less 14C incorporated into visceral fat compared to triolein.	[8]
Dietary Fat Oxidation	Human	N/A	Single dose of ALA-DAG	Significantly increased dietary fat oxidation compared to ALA-TAG.	[9]
Visceral Fat Area	Human	N/A	ALA-DAG	Significantly decreased visceral fat area compared to ALA-TAG.	[9]

Note: ALA-DAG refers to alpha-linolenic acid-enriched diacylglycerol.

Table 2: Effects of Trans Fatty Acids on Lipid Metabolism

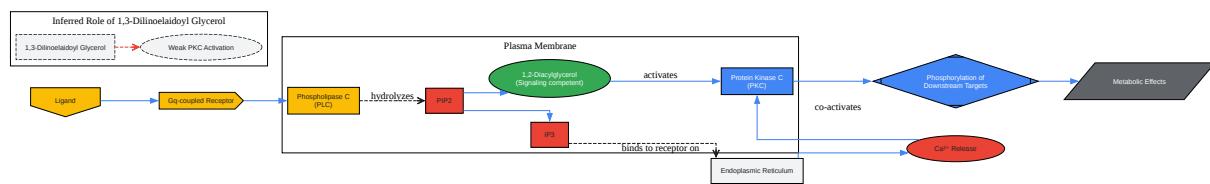
Parameter	Model	Key Findings	Reference
SREBP-1c Transcription	Primary rat hepatocytes	N-3 polyunsaturated fatty acids (not trans fatty acids) suppress insulin-induced SREBP-1c transcription.	[10][11]
Lipogenesis	N/A	Trans fatty acids may increase lipogenesis.	
Blood Lipid Profile	Human	Trans fatty acids increase LDL and decrease HDL cholesterol.	

Potential Signaling Pathways

Diacylglycerols are well-established second messengers that can activate various signaling pathways, most notably the protein kinase C (PKC) family of enzymes.

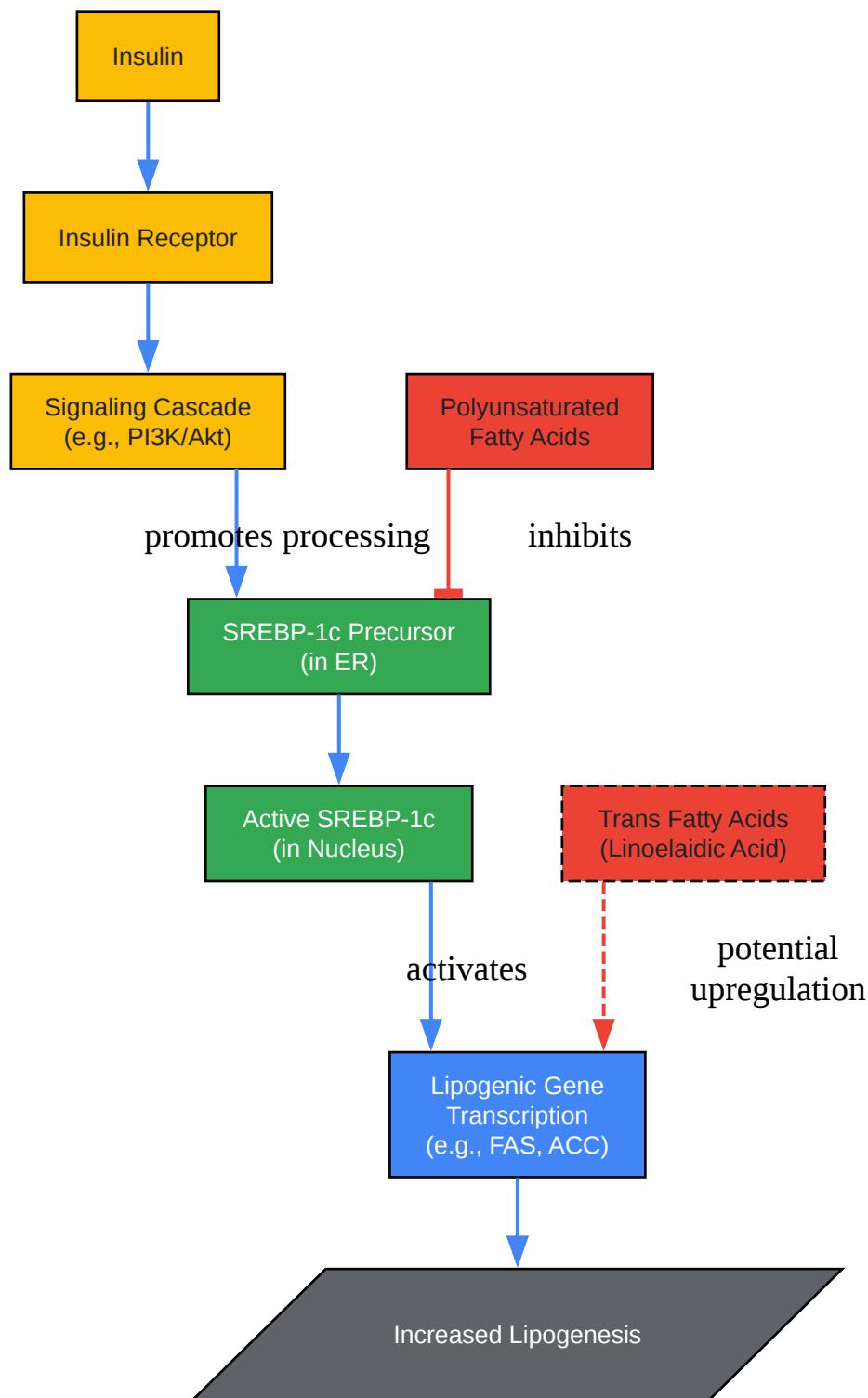
Protein Kinase C (PKC) Activation

PKC isoforms play critical roles in a multitude of cellular processes, including cell growth, differentiation, and metabolism. The activation of conventional and novel PKC isoforms is highly dependent on the stereoisomer of DAG.


- Isomer Specificity: 1,2-diacylglycerols are significantly more potent activators of PKC α than 1,3-diacylglycerols.[12]
- Fatty Acid Composition: The specific fatty acids within the DAG molecule can also influence the activation of different PKC isoforms. For instance, PKC θ shows a preference for DAG species containing longer, polyunsaturated fatty acids.[13][14]

Given that **1,3-dilinoelaidoyl glycerol** is a 1,3-DAG, it is expected to be a weaker activator of PKC compared to its 1,2- counterpart.

Regulation of Lipogenesis


The transcription factor Sterol Regulatory Element Binding Protein-1c (SREBP-1c) is a master regulator of lipogenesis in the liver.[15][16][17] Its activity is modulated by hormones like insulin and by certain fatty acids. While polyunsaturated fatty acids are known to suppress SREBP-1c expression, the effect of trans fatty acids like linoelaidic acid is less clear but may contribute to increased lipogenesis.

Signaling Pathway Diagrams

[Click to download full resolution via product page](#)

Figure 1: Inferred role in the PKC signaling pathway.

[Click to download full resolution via product page](#)

Figure 2: Potential influence on SREBP-1c mediated lipogenesis.

Experimental Protocols

Separation and Quantification of 1,2- and 1,3-Diacylglycerol Isomers

Objective: To separate and quantify the positional isomers of diacylglycerols from biological samples.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[18][19]

- Lipid Extraction:

- Extract total lipids from the sample (e.g., tissue homogenate, cell lysate) using the Folch method (chloroform:methanol, 2:1 v/v) or a similar lipid extraction protocol.
- Dry the lipid extract under a stream of nitrogen.

- HPLC Analysis:

- Column: Use a C18 reversed-phase column.
- Mobile Phase: Isocratic elution with 100% acetonitrile is effective for separating many DAG isomers.[18] A gradient of acetone and acetonitrile may also be used.[20]
- Detection: UV detection at 205 nm.[18] A charged aerosol detector (CAD) can also be used for detection without the need for derivatization.[20]
- Standard Curve: Prepare standard curves using commercially available 1,2- and 1,3-diacylglycerol standards with varying fatty acid compositions to identify and quantify the peaks in the sample.

- Data Analysis:

- Identify the peaks corresponding to 1,2- and 1,3-diacylglycerol isomers based on the retention times of the standards. Generally, 1,3-DAGs elute earlier than their corresponding 1,2-DAG isomers with the same fatty acid composition.[20]
- Quantify the amount of each isomer using the standard curves.

Alternative Method: Two-Dimensional Thin-Layer Chromatography (2D-TLC)[21]

This method allows for the separation of 1,2- and 1,3-diacylglycerols from other neutral lipids. It involves using a succession of three different solvent systems on a silica gel plate.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Figure 3: General workflow for DAG isomer analysis.

Conclusion and Future Directions

1,3-Dilinoelaidoyl glycerol represents an understudied molecule at the intersection of diacylglycerol metabolism and the biological effects of trans fatty acids. Based on the available evidence from related compounds, it is plausible that it may promote fatty acid oxidation due to its 1,3-diacylglycerol structure, while the linoelaidic acid components could potentially exert negative effects on lipid profiles and lipogenesis. It is likely a weak activator of the classical PKC signaling pathway.

Further research is imperative to elucidate the precise metabolic and signaling effects of **1,3-dilinoelaidoyl glycerol**. Future studies should focus on:

- In vitro studies using relevant cell lines (e.g., hepatocytes, adipocytes) to assess its direct effects on lipid accumulation, fatty acid oxidation, and the activation of signaling pathways like PKC and SREBP-1c.
- In vivo studies in animal models to determine its impact on plasma lipid profiles, body composition, and insulin sensitivity.
- Direct comparisons with 1,2-dilinoelaidoyl glycerol and diacylglycerols containing the cis-isomer linoleic acid to dissect the relative contributions of the glycerol backbone stereochemistry and the trans fatty acid configuration.

Such research will be crucial for a comprehensive understanding of this specific diacylglycerol and for informing its potential applications or risks in the context of human health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. amsbio.com [amsbio.com]

- 3. 1,3-Dilinoelaidoyl Glycerol | CAS 372490-73-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. 1,3-Dilinoelaidoyl Glycerol - CAS:372490-73-8 - KKL Med Inc. [m.kklmed.com]
- 5. anjiechem.com [anjiechem.com]
- 6. Diacylglycerol oil for the metabolic syndrome | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. Effects of a single and short-term ingestion of diacylglycerol on fat oxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Consumption of alpha-linolenic acid-enriched diacylglycerol induces increase in dietary fat oxidation compared with alpha-linolenic acid-enriched triacylglycerol: A randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-3 polyunsaturated fatty acids suppress insulin-induced SREBP-1c transcription via reduced trans-activating capacity of LXRA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-3 Polyunsaturated Fatty Acids Suppress Insulin-induced SREBP-1c Transcription via Reduced Trans-activating Capacity of LXRA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SREBP-1c and lipogenesis in the liver: an update [ouci.dntb.gov.ua]
- 18. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [1,3-Dilinoelaidoyl Glycerol and Lipid Metabolism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601234#1-3-dilinoelaidoyl-glycerol-and-lipid-metabolism>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com